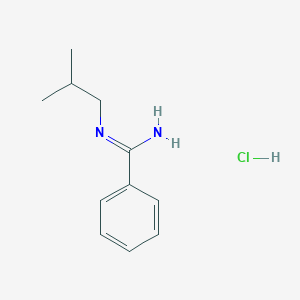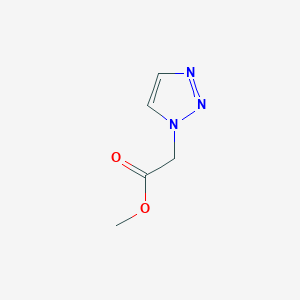![molecular formula C20H19NO6 B2366600 [2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate CAS No. 1100754-33-3](/img/structure/B2366600.png)
[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using a variety of methods, and its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of [2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate involves the inhibition of enzymes that play a crucial role in various biological processes. It has been found to bind to the active site of these enzymes, thereby preventing their activity and leading to cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. Additionally, it has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate in lab experiments include its potent inhibitory activity against enzymes, its ability to induce apoptosis in cancer cells, and its neuroprotective effects. However, its limitations include the need for further studies to determine its efficacy and safety in vivo and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on [2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate. These include:
1. Further studies to determine its efficacy and safety in vivo.
2. Investigation of its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.
3. Development of new derivatives of [2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate with improved potency and selectivity.
4. Investigation of its potential as a tool for studying the role of enzymes in various biological processes.
In conclusion, [2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate is a synthetic compound with potential applications in the field of medicinal chemistry. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been extensively studied. Further research is needed to determine its efficacy and safety in vivo and its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of [2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate has been achieved using several methods. One of the most commonly used methods involves the reaction of 4-formylbenzoic acid with N-Boc-phenylalanine methyl ester in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then deprotected using trifluoroacetic acid (TFA) to yield the final compound.
Aplicaciones Científicas De Investigación
[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate has shown promising results in various scientific research applications. It has been found to exhibit potent inhibitory activity against several enzymes, including cathepsin B, cathepsin L, and caspase-3. This makes it a potential candidate for the development of new drugs for the treatment of diseases such as cancer and Alzheimer's.
Propiedades
IUPAC Name |
[2-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-26-20(25)17(11-14-5-3-2-4-6-14)21-18(23)13-27-19(24)16-9-7-15(12-22)8-10-16/h2-10,12,17H,11,13H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZBEMZTEGTDNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile](/img/structure/B2366518.png)
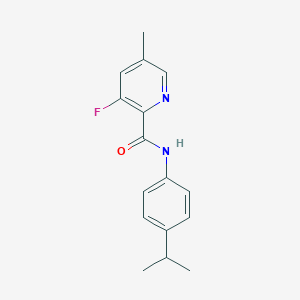
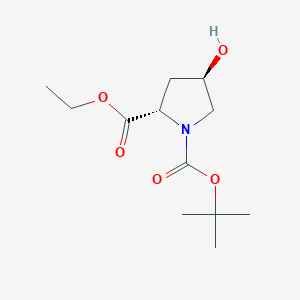
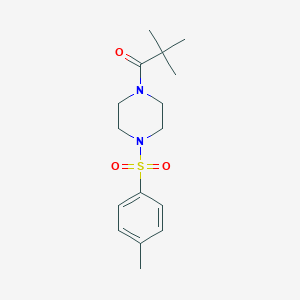
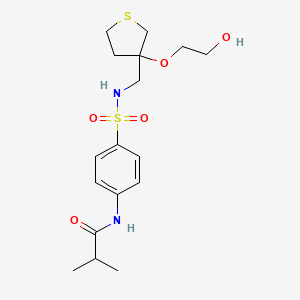
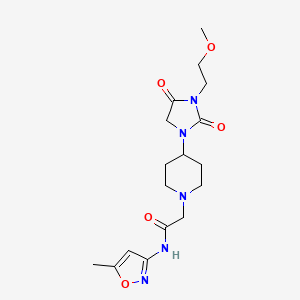
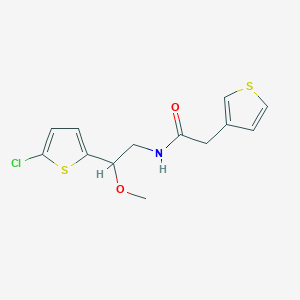
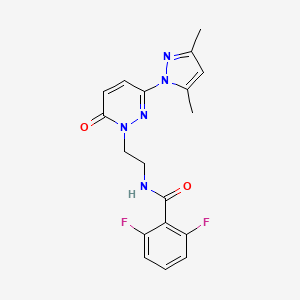
![2-Cyclopropyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2366532.png)
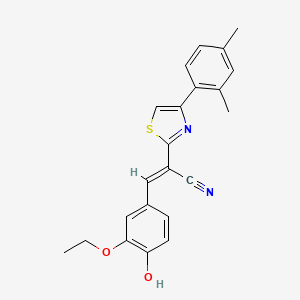
![2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2366534.png)
![N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2366536.png)
